Estère éthylique d'acide arachidonique oméga-3

Vue d'ensemble

Description

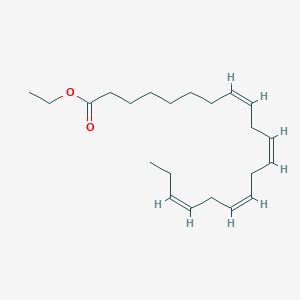

Acide arachidonique ω-3 ester éthylique : est un acide gras polyinsaturé rare que l’on trouve en très petites quantités dans les sources alimentaires. Les acides gras oméga-3 sont essentiels à la croissance et au développement des nourrissons. Ils jouent un rôle crucial dans la prévention des maladies cardiaques, de la formation de caillots sanguins, de l’hypertension artérielle et des maladies inflammatoires et auto-immunes .

Applications De Recherche Scientifique

Chemistry::

- Used as a precursor for synthesizing other bioactive compounds.

- Investigated for its role in lipid metabolism and signaling pathways.

- Essential for cell membrane structure and function.

- Associated with anti-inflammatory effects.

- Potential cardiovascular benefits.

- Incorporated into dietary supplements and functional foods.

Mécanisme D'action

Le mécanisme exact par lequel l’acide arachidonique ω-3 ester éthylique exerce ses effets n’est pas entièrement clair. Il implique probablement la modulation du métabolisme lipidique, de l’inflammation et des voies de signalisation cellulaire.

Analyse Biochimique

Biochemical Properties

Omega-3 Arachidonic Acid Ethyl Ester interacts with various enzymes and proteins. In human platelet membranes, it inhibits arachidonoyl-CoA synthetase with a Ki of 14 μM . It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 μM .

Cellular Effects

Omega-3 Arachidonic Acid Ethyl Ester has significant effects on various types of cells and cellular processes. It plays an important role in the regulation of cellular membrane structure and function . It influences cell function by modulating inflammation and endothelial dysfunction and inhibiting lipid oxidation at sites of plaque formation .

Molecular Mechanism

The molecular mechanism of Omega-3 Arachidonic Acid Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .

Temporal Effects in Laboratory Settings

The effects of Omega-3 Arachidonic Acid Ethyl Ester change over time in laboratory settings. After receiving the MAG form, plasma EPA and DHA peaked at a concentration 3 and 2.5 times higher, respectively, than with the EE form . When provided in MAG form, n-3 FA plasma concentration during the absorption phase was on average 3–5 times higher than in EE form .

Dosage Effects in Animal Models

The effects of Omega-3 Arachidonic Acid Ethyl Ester vary with different dosages in animal models. Doses generally exceeding 2 g/day combined EPA + DHA are needed to reduce prostaglandin E2 levels . Doses of 3 to 3.5 g/day combined EPA + DHA are most often used in the treatment of hypertriglyceridemia or inflammatory disorders such as rheumatoid arthritis .

Metabolic Pathways

Omega-3 Arachidonic Acid Ethyl Ester is involved in several metabolic pathways. It is essential for mammalian cells as they are not able to synthesize their precursor α-linolenic acid (18:3n-3), which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions .

Transport and Distribution

Omega-3 Arachidonic Acid Ethyl Ester is transported and distributed within cells and tissues. Its structure allows it to integrate into lipid bilayers or liposomes, making it a valuable tool for examining the properties of membranes .

Subcellular Localization

Its lipophilic nature suggests that it may be localized within lipid bilayers or liposomes .

Méthodes De Préparation

Voies de synthèse : La synthèse de l’acide arachidonique ω-3 ester éthylique implique l’estérification de l’acide arachidonique avec de l’éthanol. La réaction se déroule comme suit :

Acide arachidonique+Éthanol→Acide arachidonique ω-3 ester éthylique

Conditions réactionnelles :Réactifs : Acide arachidonique, éthanol

Catalyseur : Catalyseur acide (par exemple, l’acide sulfurique)

Température : Généralement des conditions de reflux (environ 78-80 °C)

Solvant : Éthanol

Production industrielle : Les méthodes de production industrielle impliquent des procédés d’estérification à grande échelle utilisant des conditions optimisées pour obtenir des rendements élevés de l’ester éthylique.

Analyse Des Réactions Chimiques

Types de réactions :

Estérification : Formation de l’ester éthylique à partir de l’acide arachidonique et de l’éthanol.

Hydrolyse : Réaction inverse pour convertir l’ester en acide arachidonique et en éthanol.

- Catalyseurs acides (par exemple, l’acide sulfurique) pour l’estérification.

- Hydrolyse alcaline pour le clivage des esters.

Produits principaux : Le produit principal est l’acide arachidonique ω-3 ester éthylique lui-même.

4. Applications de la recherche scientifique

Chimie :- Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

- Investigué pour son rôle dans le métabolisme lipidique et les voies de signalisation.

- Essentiel à la structure et à la fonction des membranes cellulaires.

- Associé à des effets anti-inflammatoires.

- Avantages cardiovasculaires potentiels.

- Incorporé dans les compléments alimentaires et les aliments fonctionnels.

Comparaison Avec Des Composés Similaires

Composés similaires : Autres acides gras oméga-3 (par exemple, EPA, DHA)

Unicité : La rareté et la structure moléculaire spécifique de l’acide arachidonique ω-3 ester éthylique le distinguent des dérivés oméga-3 plus courants.

Propriétés

IUPAC Name |

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDTOYINRNCSY-AFSLFLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224089 | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123940-93-2 | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?

A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:

- Cholesterol-lowering effects: []

- Antioxidant activity: []

- Antimicrobial properties: []

- Anticancer potential: []

Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?

A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []

Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?

A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:

- Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []

- Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []

Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?

A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)

![2-Methylimidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B153211.png)